molecular formula C21H25ClFNO5S B6502356 1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine CAS No. 1396844-41-9

1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine

Cat. No.: B6502356
CAS No.: 1396844-41-9
M. Wt: 457.9 g/mol
InChI Key: HJUYVZKRAJPHAO-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a piperidine-based compound featuring two distinct aromatic substituents: a 3-chloro-4-fluorobenzenesulfonyl group and a (3,5-dimethoxyphenyl)methoxymethyl moiety. The benzenesulfonyl group introduces electron-withdrawing halogens (Cl, F) at positions 3 and 4, which may enhance electrophilic reactivity and influence binding interactions in biological systems .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO5S/c1-27-17-9-16(10-18(11-17)28-2)14-29-13-15-5-7-24(8-6-15)30(25,26)19-3-4-21(23)20(22)12-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUYVZKRAJPHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into its key structural components:

  • Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
  • Chlorofluorobenzenesulfonyl Group : This moiety enhances the compound's reactivity and biological interactions.
  • Dimethoxyphenyl Group : Contributes to the lipophilicity and potential receptor interactions.

The molecular formula is C17H20ClFNO4SC_{17}H_{20}ClFNO_4S, with a molecular weight of approximately 393.86 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzyme Inhibition : Many sulfonamide derivatives inhibit enzymes like carbonic anhydrase, which may be relevant for this compound.
  • Receptor Modulation : The presence of the piperidine and aromatic groups suggests potential interactions with neurotransmitter receptors or other cellular targets.

Antitumor Activity

Several studies have demonstrated that compounds with similar sulfonamide structures exhibit significant antitumor properties. For instance:

  • A study on related compounds showed inhibition of cancer cell proliferation through apoptosis induction via mitochondrial pathways .
  • In vitro assays indicated that the compound could inhibit specific cancer cell lines, suggesting a targeted therapeutic application.

Anti-inflammatory Effects

Research has also highlighted anti-inflammatory properties associated with similar compounds:

  • Compounds bearing sulfonamide groups have been shown to reduce pro-inflammatory cytokine production in macrophages, indicating potential use in inflammatory diseases .

Case Studies

  • In Vitro Studies :
    • A recent study evaluated the cytotoxic effects of a structurally related compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting high potency against specific tumors .
  • Animal Models :
    • In vivo studies using animal models demonstrated that administration of related compounds resulted in significant tumor size reduction compared to control groups. These findings support further exploration into dosage and delivery methods for clinical applications .

Tables of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionPotential inhibition of carbonic anhydrase

Scientific Research Applications

The compound “1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine” is an organic molecule that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, synthetic methodologies, and potential therapeutic uses.

Structure Overview

The compound is characterized by a piperidine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a methoxy-substituted dimethoxyphenyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit significant biological activity, particularly as an inhibitor in various enzymatic pathways.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that related sulfonamide derivatives show promise as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation. The sulfonyl group is crucial for binding affinity to target proteins .
  • Antimicrobial Properties : Some derivatives of benzenesulfonamides have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .

Synthetic Methodologies

The synthesis of this compound often involves the use of sulfonyl chlorides, which are known to react with amines and alcohols to form sulfonamides and ethers, respectively.

Synthesis Example

A common synthetic route involves:

  • Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with a piperidine derivative.
  • Introducing the methoxy-substituted phenyl group through nucleophilic substitution reactions.

This methodology not only highlights the versatility of sulfonyl chlorides but also opens avenues for creating libraries of related compounds for screening against various biological targets.

Potential Therapeutic Uses

Research into the therapeutic applications of this compound suggests several avenues:

  • Neurological Disorders : Given the piperidine structure, there is potential for activity in neurological contexts, possibly affecting neurotransmitter systems.
  • Inflammatory Diseases : Compounds with similar structures have been investigated for their anti-inflammatory properties, indicating possible applications in treating conditions like arthritis or other inflammatory disorders .
Activity TypeRelated CompoundsObserved Effects
AnticancerSulfonamide derivativesInhibition of kinase activity
AntimicrobialBenzene-sulfonamidesBactericidal effects
Anti-inflammatorySimilar piperidine derivativesReduction of inflammatory markers

Comparison with Similar Compounds

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS 443668-51-7)

  • Structural Differences : Replaces Cl/F with Br at position 3 and substitutes the 4-fluoro with methoxy. The piperidine ring has a methyl group instead of the methoxymethyl-dimetoxyphenyl chain.
  • Implications: Bromine’s larger atomic radius may alter steric hindrance compared to Cl/F. The methyl group on piperidine reduces steric complexity, possibly affecting pharmacokinetic properties .

[(2,4-Dichlorophenyl)methoxy]carbonyl (2-4DCZ)

  • Structural Differences : A dichlorophenyl group replaces the chloro-fluorophenyl system. The carbonyl linker differs from the sulfonyl group in the target compound.
  • Implications : Dichlorination increases hydrophobicity, while the carbonyl group may engage in different hydrogen-bonding interactions compared to sulfonyl .

Variations in Piperidine Substituents

Ethyl 1-((3,5-dimethoxyphenyl)carbamothioyl)piperidine-4-carboxylate

  • Structural Differences : Replaces the methoxymethyl-dimetoxyphenyl group with a carbamothioyl-linked dimethoxyphenyl and an ethyl ester.
  • Implications : The carbamothioyl group introduces sulfur-mediated interactions (e.g., van der Waals forces), while the ester may confer metabolic instability compared to the ether linkage in the target compound .

250581-37-4 (1-[[4-[(3,5-dimethoxyphenyl)methoxy]phenyl]sulfonyl]-D-proline-N-hydroxyamide)

  • Structural Differences : Shares the (3,5-dimethoxyphenyl)methoxy group but attaches it to a phenylsulfonyl-D-proline scaffold instead of piperidine.

Functional Group Analogues

[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl (Ddz)

  • Structural Differences : A tert-butyl-like dimethoxyphenyl blocking group used in peptide synthesis.
  • Implications : Highlights the role of 3,5-dimethoxy motifs in stabilizing intermediates, suggesting similar steric/electronic contributions in the target compound’s dimethoxyphenyl group .

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